![molecular formula C9H12O3 B562362 3,4-Dimethoxy[7-13C]-benzyl Alcohol CAS No. 91384-88-2](/img/structure/B562362.png)
3,4-Dimethoxy[7-13C]-benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is an organic compound . It has a molecular formula of C9H12O3 and a molecular weight of 168.19 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .
Synthesis Analysis
The synthesis of 3,4-Dimethoxybenzyl alcohol involves the reaction of a carboxylic acid and an alcohol, a process that is called esterification . This compound is structurally related to benzaldehyde and is a derivative of vanillin, from which it is prepared by methylation .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxybenzyl alcohol consists of a benzene ring conjugated to a propanoic acid . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3,4-Dimethoxybenzyl alcohol is involved in several acyl substitution reactions that involve acid catalysis . This type of mechanism is best exemplified by Fischer esterification, which involves the acid-catalyzed reaction between an activated (protonated) form of a carboxylic acid and an alcohol (as a weak nucleophile) to form an ester .Physical And Chemical Properties Analysis
3,4-Dimethoxybenzyl alcohol is a liquid with a refractive index of n20/D 1.552 (lit.) and a boiling point of 296-297 °C/732 mmHg (lit.) . It has a density of 1.157 g/mL at 25 °C (lit.) .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH2]O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy[7-13C]-benzyl Alcohol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


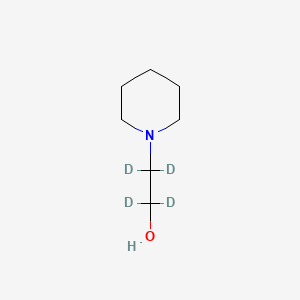

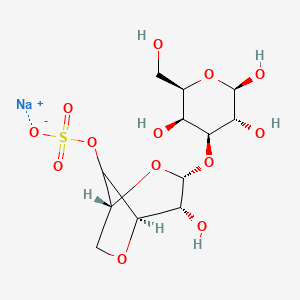
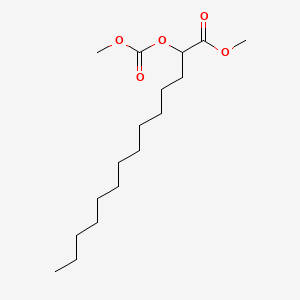
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
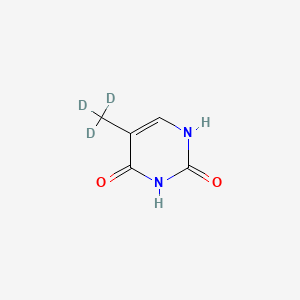
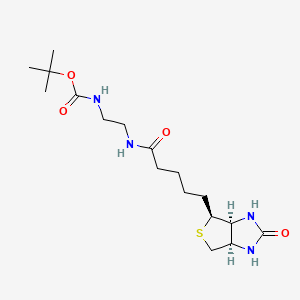
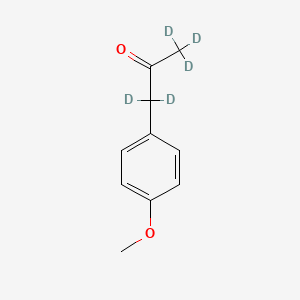
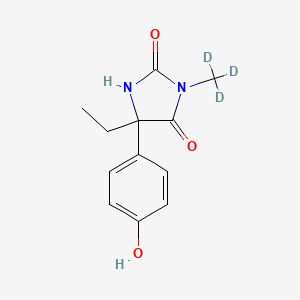
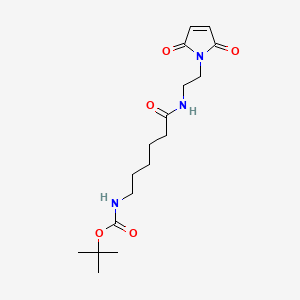
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)